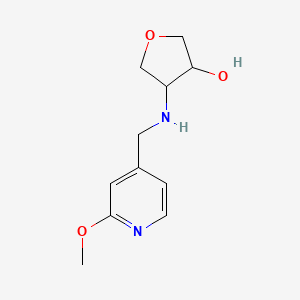

4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol

描述

属性

IUPAC Name |

4-[(2-methoxypyridin-4-yl)methylamino]oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-15-11-4-8(2-3-12-11)5-13-9-6-16-7-10(9)14/h2-4,9-10,13-14H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHOMPOZHKUCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CNC2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol involves several steps. The synthetic routes typically include the reaction of 2-methoxypyridine with formaldehyde and an amine, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

化学反应分析

4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

科学研究应用

Medicinal Chemistry

4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol has been identified as a potential lead compound in drug discovery:

- Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions could pave the way for novel therapeutic agents targeting diseases influenced by these pathways.

Biochemical Research

In biochemical studies, this compound can serve as:

- Ligand for Enzyme Studies : Its ability to bind to various enzymes allows researchers to study enzyme kinetics and inhibition mechanisms.

- Cellular Pathway Probes : It can be utilized to investigate cellular pathways, providing insights into metabolic processes or disease mechanisms .

Materials Science

The unique structural characteristics of this compound also make it suitable for applications in materials science:

- Polymer Chemistry : The compound can act as a building block for synthesizing novel polymers with specific properties.

- Specialty Chemicals Production : It may be used in the industrial production of specialty chemicals, contributing to advancements in material properties and functionalities .

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Studies : A study evaluated its efficacy against common pathogens like Escherichia coli and Pseudomonas aeruginosa, demonstrating significant inhibitory effects that suggest potential as an antibiotic .

- Enzyme Interaction Analysis : Research focusing on enzyme kinetics revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action.

These case studies underscore the compound's versatility and potential impact across various scientific domains.

作用机制

The mechanism of action of 4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol can be compared with other similar compounds, such as those containing pyridine or tetrahydrofuran moieties. These similar compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities.

生物活性

4-(((2-Methoxypyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol is a compound characterized by its unique structure, which includes a tetrahydrofuran ring and a methoxypyridine moiety. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 207.27 g/mol. The presence of the methoxypyridine group enhances its solubility and reactivity, making it a valuable scaffold for further chemical modifications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various pharmacological effects. The exact pathways and targets remain an area of active research, but initial studies suggest potential roles in anti-inflammatory and anti-cancer activities.

Pharmacological Applications

This compound has been studied for its potential applications in treating various diseases. Notably, it has shown promise in:

- Antiparasitic Activity : Similar compounds have been evaluated for their effectiveness against malaria parasites, specifically targeting PfATP4, which is crucial for parasite survival .

- Anticancer Properties : Research indicates that derivatives of pyridine compounds can inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways.

Case Studies

- Antimalarial Studies : In a study focusing on the optimization of related pyridine derivatives, modifications were made to enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity. The findings revealed that certain structural variations significantly improved efficacy against malaria in mouse models .

- Cancer Research : A series of experiments involving similar tetrahydrofuran derivatives demonstrated their ability to inhibit tumor growth in vitro. These studies highlighted the importance of the methoxy group in enhancing biological activity against cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other compounds containing similar functional groups:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar structure with different substitutions | Moderate antiparasitic activity |

| Compound B | Contains a pyridine ring without tetrahydrofuran | High anticancer efficacy |

| Compound C | Tetrahydrofuran-based with additional functional groups | Enhanced solubility and metabolic stability |

This table illustrates how structural variations can influence biological outcomes, emphasizing the importance of specific functional groups in determining pharmacological properties.

常见问题

Q. What steps mitigate risks of hygroscopicity or oxidative degradation during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。